molecular formula C13H20N2O2 B5803999 N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B5803999
M. Wt: 236.31 g/mol
InChI Key: VCUSQBOLARBLBC-UHFFFAOYSA-N
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Description

N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. . This compound features a cycloheptyl group attached to the nitrogen atom, and two methyl groups at positions 3 and 5 of the oxazole ring, with a carboxamide group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptylamine with 3,5-dimethyl-4-isocyanato-1,2-oxazole in the presence of a suitable solvent and catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antagonist to specific receptors involved in disease pathways, thereby modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of the cycloheptyl group, which may enhance its biological activity and specificity compared to other oxazole derivatives. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-12(10(2)17-15-9)13(16)14-11-7-5-3-4-6-8-11/h11H,3-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUSQBOLARBLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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